molecular formula C35H39N3O7S4 B10820050 Diepalrestat choline CAS No. 1665300-21-9

Diepalrestat choline

Cat. No.: B10820050
CAS No.: 1665300-21-9
M. Wt: 742.0 g/mol
InChI Key: WKSNHZZSMLFYFI-UROVXFGGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diepalrestat choline is a small molecule drug known for its role as an aldose reductase inhibitor. It is primarily used in the treatment of diabetic peripheral neuropathy, a common complication of diabetes mellitus. The compound is a choline cocrystal of epalrestat, which enhances its bioavailability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Diepalrestat choline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

Diepalrestat choline has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced bioavailability and efficacy compared to its parent compound, epalrestat. The cocrystal formation with choline improves its solubility and absorption, making it a more effective therapeutic agent .

Properties

CAS No.

1665300-21-9

Molecular Formula

C35H39N3O7S4

Molecular Weight

742.0 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate;2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/2C15H13NO3S2.C5H14NO/c2*1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12;1-6(2,3)4-5-7/h2*2-8H,9H2,1H3,(H,17,18);7H,4-5H2,1-3H3/q;;+1/p-1/b2*10-7+,12-8-;

InChI Key

WKSNHZZSMLFYFI-UROVXFGGSA-M

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O.C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)[O-].C[N+](C)(C)CCO

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O.CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].C[N+](C)(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.